molecular formula C11H11NO4 B2434605 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid CAS No. 863668-08-0

2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid

Cat. No. B2434605
CAS RN: 863668-08-0
M. Wt: 221.212
InChI Key: OYMZHBMBZJIIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A preparative method is proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds were converted to the corresponding N-amino derivatives .


Chemical Reactions Analysis

The initial rate and final yield of the reaction have been determined in [BMIM] [PF 6] as a function of initial substrate concentration (5–40 g L −1), temperature (25–100 °C) and initial water content (3–15% H 2 O w/w) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid” are not fully detailed in the available resources .

Scientific Research Applications

Squalene Synthase Inhibition

One of the notable applications of compounds related to 2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid is their role in inhibiting squalene synthase. The derivatives of this compound, particularly the (4,1-benzoxazepin-3-ylidene)acetic acid derivatives, have demonstrated potent inhibitory activity on rat and human squalene synthase. This inhibition is significant in understanding cholesterol biosynthesis and its regulation (Miki et al., 2002).

Angiotensin Converting Enzyme (ACE) Inhibition

Another application is in the area of angiotensin converting enzyme (ACE) inhibition. Studies have found that certain derivatives, such as (S)-3-amino-4-oxo-2, 3, 4, 5-tetrahydro-1, 5-benzoxazepine-5-acetic acids, exhibit inhibitory properties against ACE. This makes them potential candidates for the development of treatments for conditions related to blood pressure and cardiovascular health (Itoh et al., 1986).

Antibacterial Activity

The synthesis and evaluation of certain 1, 4-Benzoxazine analogues, which are closely related to the chemical structure , have shown potential antibacterial activity. This application is particularly significant in the development of new antibiotics and treatments for bacterial infections (Kadian et al., 2012).

Antioxidant Activity

Some derivatives of 2-oxo-3H-benzoxazole, a structurally related compound, have been studied for their antioxidant activity. These studies are crucial for understanding the potential of these compounds in combating oxidative stress-related diseases and conditions (Kadhum et al., 2011).

Safety and Hazards

Ionic liquids can be very favourable reaction media for industrial bioconversion processes, which also overcome many of the safety and environmental concerns of conventional organic solvents .

properties

IUPAC Name

2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10-5-6-16-9-4-2-1-3-8(9)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZHBMBZJIIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid

CAS RN

863668-08-0
Record name 2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.